molecular formula C26H37ClF3NO4Si2 B13838443 7,8-bis((tert-Butyldimethylsilyl)oxy Efavirenz

7,8-bis((tert-Butyldimethylsilyl)oxy Efavirenz

Cat. No.: B13838443
M. Wt: 576.2 g/mol
InChI Key: PGUZLXRFHGUCHI-UHFFFAOYSA-N
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Description

7,8-bis((tert-Butyldimethylsilyl)oxy Efavirenz) is a chemical compound that serves as an intermediate in the synthesis of rac-7,8 Dihydroxy Efavirenz, a metabolite of (S)-Efavirenz. (S)-Efavirenz is a nonnucleoside HIV-1 reverse transcriptase inhibitor, widely used in the treatment of HIV/AIDS.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-bis((tert-Butyldimethylsilyl)oxy Efavirenz) involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction typically requires the presence of a base such as imidazole and a solvent like dimethylformamide (DMF). The reaction proceeds efficiently at room temperature, resulting in high yields of the silylated product .

Industrial Production Methods

Industrial production of this compound) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high purity and yield. The product is then purified using techniques such as chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

7,8-bis((tert-Butyldimethylsilyl)oxy Efavirenz) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like fluoride ions (from tetra-n-butylammonium fluoride) can be used to replace silyl groups.

Major Products

The major products formed from these reactions include various silyl ethers, alcohols, ketones, and aldehydes, depending on the reaction conditions and reagents used .

Scientific Research Applications

7,8-bis((tert-Butyldimethylsilyl)oxy Efavirenz) has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the protection of hydroxyl groups during multi-step syntheses.

    Biology: The compound is studied for its role in the metabolism of Efavirenz and its potential effects on biological systems.

    Medicine: Research focuses on its potential use in developing new HIV treatments and understanding the pharmacokinetics of Efavirenz.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 7,8-bis((tert-Butyldimethylsilyl)oxy Efavirenz) involves its role as an intermediate in the synthesis of Efavirenz metabolites. Efavirenz exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1, preventing the replication of the virus. The silylation of hydroxyl groups protects them during chemical reactions, allowing for the selective synthesis of desired products.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyldimethylsilyl chloride (TBDMS-Cl): Used for silylation of hydroxyl groups.

    3-(tert-Butyldimethylsiloxy)propionaldehyde: Another silylated compound used in organic synthesis.

    {8-[(tert-butyldimethylsilyl)oxy]quinolin-7-yl}boronic acid: Used in the synthesis of boronic acid derivatives.

Uniqueness

7,8-bis((tert-Butyldimethylsilyl)oxy Efavirenz) is unique due to its specific role in the synthesis of Efavirenz metabolites, which are crucial for HIV treatment. Its stability and reactivity make it an essential intermediate in pharmaceutical synthesis.

Properties

Molecular Formula

C26H37ClF3NO4Si2

Molecular Weight

576.2 g/mol

IUPAC Name

7,8-bis[[tert-butyl(dimethyl)silyl]oxy]-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one

InChI

InChI=1S/C26H37ClF3NO4Si2/c1-23(2,3)36(7,8)34-20-18(27)15-17-19(21(20)35-37(9,10)24(4,5)6)31-22(32)33-25(17,26(28,29)30)14-13-16-11-12-16/h15-16H,11-12H2,1-10H3,(H,31,32)

InChI Key

PGUZLXRFHGUCHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=C2C(=C1O[Si](C)(C)C(C)(C)C)NC(=O)OC2(C#CC3CC3)C(F)(F)F)Cl

Origin of Product

United States

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